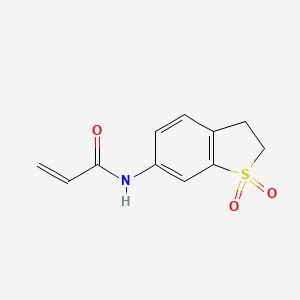

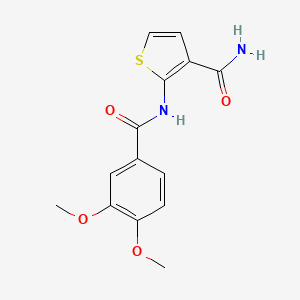

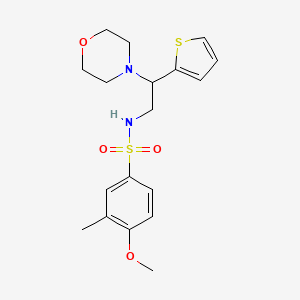

4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, has been explored as a means to produce selective class III electrophysiological activity. In one study, a series of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides were synthesized and evaluated for their cardiac electrophysiological activity. The compounds, particularly 6a,d,f-k and 11, showed potency in the in vitro Purkinje fiber assay that was comparable to sematilide, a known potent selective class III agent. This suggests that the 1H-imidazol-1-yl group can effectively replace the methylsulfonylamino group in this context. One of the compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a), was further studied in vivo and demonstrated efficacy in models of reentrant arrhythmias .

Another study focused on the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction. This process converted sydnone to 1,3,4-oxadiazolin-2-one, resulting in the title compounds (5a-h). These compounds were found to exhibit antimicrobial activity that was higher in some cases than the reference drugs used in the study .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in these studies is characterized by the presence of the 1H-imidazol-1-yl group and the 1,3,4-oxadiazolin-2-one moiety. These functional groups are crucial for the biological activity observed. The imidazolyl group in particular is a key feature for the electrophysiological activity of the benzamides, as it seems to mimic the action of the methylsulfonylamino group found in sematilide . The oxadiazolin-2-one ring in the second study's compounds is likely important for the antimicrobial activity observed, although the exact mechanism of action is not detailed in the abstract .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of a one-pot ring conversion reaction, which is a method that allows for the transformation of one heterocyclic ring system into another. This method was used to convert sydnone into the 1,3,4-oxadiazolin-2-one ring system, which is a key structural component of the synthesized benzamides . The synthesis of the imidazolylbenzamides likely involved multiple steps, including the formation of the imidazolyl group and its subsequent incorporation into the benzamide framework .

Physical and Chemical Properties Analysis

While the abstracts provided do not give detailed information on the physical and chemical properties of the synthesized compounds, we can infer that these properties are influenced by the presence of the imidazolyl and oxadiazolin-2-one groups. These functional groups can affect the solubility, stability, and reactivity of the compounds. For instance, the imidazolyl group could potentially increase the lipophilicity of the molecule, which might be beneficial for crossing biological membranes and reaching the site of action . The oxadiazolin-2-one ring might contribute to the stability of the compound and its ability to interact with microbial targets .

科学的研究の応用

Imidazole and Pyrrole in Drug Design

Imidazole and pyrrole derivatives are prominent in medicinal chemistry due to their binding affinity to DNA and their potential as antimicrobial agents. For instance, thiosemicarbazide derivatives, used as precursors for synthesizing imidazole and pyrrole derivatives, have shown antimicrobial activity, suggesting their utility in developing new therapeutic agents (Elmagd et al., 2017). Similarly, pyrrole-imidazole (Py-Im) polyamides have been researched for their DNA-binding capabilities, indicating their potential for gene regulation and therapeutic applications (Liu & Kodadek, 2009).

Oxadiazole in Corrosion Inhibition

Oxadiazole derivatives have been evaluated for their corrosion inhibition properties, offering applications in materials science, specifically for protecting metals against corrosion. A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting their potential industrial applications (Ammal et al., 2018).

Benzamide in Anticancer Research

Benzamide derivatives have been synthesized and studied for their anticancer activity. Research into these compounds has shown promising results, indicating their potential as therapeutic agents in cancer treatment. For example, a study on benzimidazoles bearing the oxadiazole nucleus as anticancer agents provided insights into their in vitro anticancer activity, highlighting the importance of structural modifications for enhancing therapeutic potential (Rashid et al., 2012).

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-24-9-2-3-16(24)18-22-17(27-23-18)11-21-19(26)15-6-4-14(5-7-15)12-25-10-8-20-13-25/h2-10,13H,11-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONWDFBTZNNQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)